molecular formula C19H23N5O4S B2657904 2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 901755-76-8

2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2657904
CAS RN: 901755-76-8
M. Wt: 417.48
InChI Key: MXJJHQAUXGGFHH-UHFFFAOYSA-N
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Description

The compound is a derivative of the [1,2,4]triazolo[1,5-c]quinazoline class . It has a molecular formula of C12H12N4O2S and a molecular weight of 276.31 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. A Biginelli-like multicomponent reaction (MCR) has been used for the regioselective synthesis of new 2-amino [1,2,4]triazolo [1,5-a]pyrimidines . The use of mild acidic conditions is strongly directed toward the regioselective synthesis of 5-aryl-7-methyl C-6-substituted TZP analogues, while the use of neutral ionic liquids shifted the regioselectivity towards 7-aryl-5-methyl derivatives .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 276.31 . Other physical and chemical properties specific to this compound are not available in the search results.

Scientific Research Applications

Future Directions

The future directions for this compound could involve further exploration of its potential antiviral properties, as similar compounds have shown promising activity against RNA viruses .

properties

IUPAC Name

2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4S/c1-11-21-18-13-7-15(26-2)16(27-3)8-14(13)22-19(24(18)23-11)29-10-17(25)20-9-12-5-4-6-28-12/h7-8,12H,4-6,9-10H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJJHQAUXGGFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)NCC4CCCO4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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